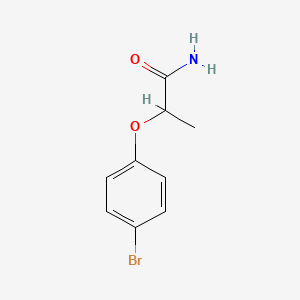

2-(4-Bromophenoxy)propanamide

Description

2-(4-Bromophenoxy)propanamide is an organic compound featuring a propanamide backbone substituted with a 4-bromophenoxy group at the second carbon.

Properties

IUPAC Name |

2-(4-bromophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEDJWZQBGSKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387969 | |

| Record name | 2-(4-bromophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360791-98-6 | |

| Record name | 2-(4-bromophenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)propanamide typically involves the reaction of 4-bromophenol with 2-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromophenol attacks the carbonyl carbon of 2-bromopropionyl chloride, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)propanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxypropanamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(4-Bromophenoxy)propanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-(4-Bromophenoxy)propanamide and its derivatives with structurally related compounds, emphasizing substituent variations and biological relevance:

Key Research Findings and Comparative Analysis

Bioavailability and Therapeutic Potential

- Tetrazole Analog (Compound 1, ): The tetrazole-substituted chlorophenoxy propanamide demonstrated enhanced bioavailability in rat models compared to clofibric acid, attributed to improved solubility from the tetrazole moiety. This highlights the role of heterocyclic substituents in optimizing pharmacokinetics .

- Safinamide (): The fluorobenzyloxy-benzylamino substituent confers selective MAO-B inhibition, critical for its use in Parkinson’s disease. This contrasts with this compound derivatives, which lack direct evidence of CNS activity but share a propanamide scaffold .

Structural and Electronic Effects

- Fluorine, as in , offers metabolic resistance due to its strong C-F bond .

- Aromatic Systems: Furyl () and tetrazole () rings introduce π-π stacking capabilities, which may improve binding affinity to biological targets compared to simpler phenoxy groups .

Biological Activity

2-(4-Bromophenoxy)propanamide is an organic compound with the molecular formula C₉H₁₀BrNO₂, characterized by a bromophenyl group attached to a propanamide backbone. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₀BrNO₂

- Molecular Weight : 232.09 g/mol

- Structure : The compound features a bromine atom on the phenyl ring, which influences its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : Molecular docking studies have demonstrated that this compound can interact with various biological targets, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.

- Cytotoxic Effects : Some studies have reported moderate cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : Molecular docking studies have revealed binding interactions with targets such as α-glucosidase and other enzymes critical for metabolic processes. These interactions are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.

- Cellular Uptake and Cytotoxicity : The compound's structure may facilitate cellular uptake, leading to cytotoxic effects in cancer cells. The mechanism likely involves disruption of cellular processes or induction of apoptosis.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial effects of various brominated compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition :

-

Cytotoxicity Against Cancer Cells :

- Research conducted on breast cancer cell lines showed that this compound has moderate cytotoxicity with IC50 values ranging from 12.4 μM to 33.7 μM depending on formulation methods used (e.g., nanocarrier systems).

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound alongside structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-bromophenyl)-2-methylpropanamide | Similar amide structure | Focused on polymer chemistry applications |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Contains a similar brominated phenyl group | Used as an intermediate in synthesizing fexofenadine |

| (2S)-2-(4-bromophenoxy)propanoic acid | Propanoic acid derivative | Explored for environmental impact studies |

These comparisons underscore the versatility and potential applications of this compound in medicinal chemistry and organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.